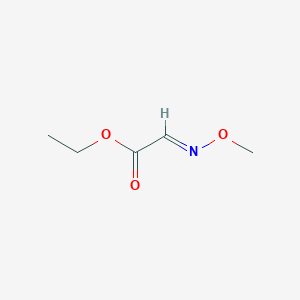

Methoxyiminoacetic acid ethyl ester

描述

Contextualizing Methoxyiminoacetic Acid Ethyl Ester within Contemporary Organic Synthesis

In the field of contemporary organic synthesis, this compound and its analogues are highly valued for their unique chemical properties. The presence of the methoxyimino group enhances the molecule's reactivity, enabling it to participate in various chemical transformations such as nucleophilic substitutions. This reactivity is fundamental to its application in complex synthetic pathways.

One of the significant applications of this compound is in the realm of enantioselective catalysis. For instance, α-methoxyimino-β-keto esters, which are derivatives of this compound, can undergo highly enantioselective reductions. These reactions are crucial for producing specific stereoisomers (enantiomers) of chiral compounds, a critical requirement in the development of many modern pharmaceuticals. The stereochemistry of the methoxyimino group itself, particularly the (Z)-isomer, is often crucial for the biological activity of the final products, such as in certain β-lactam antibiotics.

The synthesis of this compound has been a subject of extensive research to optimize yields and purity. Common synthetic routes involve the oximation of ethyl acetoacetate (B1235776), followed by methylation. Advances in synthetic methodology, including the use of phase transfer catalysts and the development of continuous flow synthesis processes, have significantly improved the efficiency and scalability of its production.

Foundational Role as a Key Intermediate in Complex Chemical Transformations

This compound serves as a foundational intermediate in the synthesis of numerous complex molecules, most notably in the pharmaceutical and agrochemical industries. lookchem.comchemimpex.com Its structural features, including the aminothiazole ring found in prominent examples, make it an ideal building block for creating a diverse array of bioactive compounds. chemimpex.com

In the pharmaceutical sector, it is a key intermediate in the production of third and fourth-generation cephalosporin (B10832234) antibiotics. lookchem.comresearchgate.net For example, Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is used in the synthesis of ceftriaxone-d3, a labeled antibacterial agent. lookchem.comvulcanchem.com The compound's structure is incorporated into the final antibiotic molecule, contributing significantly to its antimicrobial properties. vulcanchem.com Research has also explored its use in creating active phosphonate (B1237965) esters to enhance the synthesis efficiency of cephalosporins. vulcanchem.com Beyond antibiotics, derivatives of methoxyiminoacetic acid have shown potential in other therapeutic areas, with some studies highlighting their antitumor activity.

In agricultural chemistry, this compound is utilized in the development of fungicides and herbicides. chemimpex.com Its ability to interact with biological systems in plants and pathogens makes it a valuable component in formulating effective crop protection agents. chemimpex.com

The table below summarizes the properties of a key example, Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₃S | lookchem.comvulcanchem.comechemi.com |

| Molecular Weight | 229.26 g/mol | lookchem.comvulcanchem.com |

| Appearance | Beige to yellow fine crystalline powder | lookchem.comechemi.com |

| Melting Point | 162-164 °C | lookchem.comvulcanchem.com |

| Boiling Point | 363.4 °C at 760 mmHg | lookchem.com |

| CAS Number | 64485-88-7 | lookchem.comchemimpex.comvulcanchem.com |

Structure

3D Structure

属性

分子式 |

C5H9NO3 |

|---|---|

分子量 |

131.13 g/mol |

IUPAC 名称 |

ethyl (2E)-2-methoxyiminoacetate |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(7)4-6-8-2/h4H,3H2,1-2H3/b6-4+ |

InChI 键 |

YXJZAMRXWYECTM-GQCTYLIASA-N |

手性 SMILES |

CCOC(=O)/C=N/OC |

规范 SMILES |

CCOC(=O)C=NOC |

产品来源 |

United States |

Synthetic Methodologies for Methoxyiminoacetic Acid Ethyl Ester and Analogues

Established Multi-Step Synthesis Pathways

Traditional synthetic routes to methoxyiminoacetic acid ethyl ester and its derivatives involve a series of well-defined chemical transformations. These pathways, while often comprising multiple steps, are robust and have been optimized over time to improve yields and purity.

Oximation Reactions Preceding Ester Formation

A key step in the synthesis is the formation of an oxime. This is typically achieved through the reaction of a suitable keto-ester precursor with an oximating agent. For instance, the synthesis of this compound often begins with the oximation of ethyl acetoacetate (B1235776). This reaction is commonly carried out using sodium nitrite (B80452) in an acidic medium, such as a mixture of ethanol (B145695) and water with glacial acetic acid, at low temperatures (0–5°C) to generate ethyl 2-hydroxyiminoacetoacetate. The resulting oxime can then be further functionalized in subsequent steps.

The classical method for synthesizing oximes involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in an alcoholic solvent in the presence of a base. arpgweb.com This versatile reaction can be applied to a wide range of aldehydes and ketones to produce the corresponding oximes. arpgweb.com

Alkylation and Methylation Strategies in Ester Synthesis

Alkylation and methylation are fundamental steps in building the desired molecular framework. Following the oximation of ethyl acetoacetate, the resulting hydroxylamino group is methylated to form the methoxyimino group. A common methylating agent for this transformation is dimethyl sulfate (B86663), used in the presence of a base like sodium carbonate and a phase-transfer catalyst.

The acetoacetic ester synthesis is a classic method for preparing ketones by alkylating the enolate of ethyl acetoacetate. libretexts.orguomustansiriyah.edu.iqlibretexts.org This enolate, readily formed using a base such as sodium ethoxide, can be alkylated with various alkyl halides. libretexts.orguomustansiriyah.edu.iq For the synthesis of this compound, the focus is on the methylation of the oxime nitrogen rather than the α-carbon.

A variety of alkylation reagents are available for ester synthesis from carboxylic acids, including orthoesters, N,N-dimethylformamide dialkyl acetals, and triazene (B1217601) derivatives. tcichemicals.com

Halogenation Procedures in Precursor Preparation

Halogenation of precursor molecules is a common strategy to introduce reactive sites for subsequent transformations. For example, the synthesis of derivatives of this compound may involve the use of halogenated intermediates. While direct halogenation of the final compound is not a primary synthetic route, the preparation of precursors can involve halogenation reactions. For instance, the synthesis of certain heterocyclic side chains that are later attached to the methoxyiminoacetic acid core may utilize halogenated building blocks.

Cyclization Reactions in the Formation of this compound Derivatives

Many important derivatives of this compound contain heterocyclic rings, such as the aminothiazole ring found in many cephalosporin (B10832234) antibiotics. vulcanchem.comlookchem.comchemimpex.com The formation of these rings is achieved through cyclization reactions. For example, the synthesis of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate involves the reaction of a halogenated keto-ester with thiourea (B124793) to form the aminothiazole ring. This cyclization is a critical step in creating the complex side chains required for the biological activity of these antibiotics.

Hydrolytic Transformations and Subsequent Derivatization of the Ester

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, using a solution of sodium hydroxide (B78521) in water. prepchem.com The resulting carboxylic acid can then be coupled with various amine-containing moieties to form a wide range of amide derivatives. This derivatization is a key strategy for modifying the biological activity of the parent compound and is extensively used in the synthesis of new antibiotics. For example, the resulting acid can be activated and then reacted with a 7-aminocephalosporanic acid (7-ACA) nucleus to produce cephalosporin antibiotics.

Modern and Catalytic Approaches to Ester Synthesis

In addition to the classical multi-step syntheses, modern and more efficient catalytic methods are continuously being developed. These approaches aim to reduce the number of steps, improve atom economy, and utilize milder reaction conditions.

Visible-light-mediated reactions have emerged as a powerful tool for organic synthesis. nih.gov A novel, visible-light-mediated three-component reaction has been reported for the synthesis of oxime esters using aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters with eosin (B541160) Y as a photocatalyst. nih.gov This method offers a direct and efficient route to various oxime esters under mild conditions. nih.gov

Another modern approach involves the formal reductive O-H bond insertion of oximes into α-keto esters. rsc.org This reaction, mediated by a phosphine (B1218219) reagent, allows for the synthesis of oxime ethers from oximes and α-keto esters. rsc.org

Enzymatic Catalysis in the Preparation of Ethyl Esters

Enzymatic catalysis offers a green and efficient alternative for the synthesis of ethyl esters like this compound. Lipases, particularly from Candida antarctica (Lipase B) and Thermomyces lanuginosus, are frequently employed for direct esterification. rsc.orgnih.gov These biocatalysts can be used in either soluble form or immobilized on supports like polyhydroxybutyrate (B1163853) (PHB) particles to enhance stability and reusability. nih.gov

The enzymatic synthesis of ethyl valerate, a flavor ester, demonstrated that an immobilized lipase (B570770) from T. lanuginosus could achieve a conversion of approximately 92% in 105 minutes under optimized conditions. nih.gov In contrast, the soluble enzyme yielded 82% conversion in 120 minutes. nih.gov For this specific synthesis, a solvent-free system proved less effective, with the immobilized lipase showing only 13% conversion. nih.gov The use of biocatalysts is also integral to the synthesis of cephalosporin antibiotics, where enzymes like penicillin acylase are engineered and immobilized to facilitate the kinetically controlled synthesis of the antibiotic from its side-chain ester. nih.gov Rational design of these biocatalysts, through methods like site-directed mutagenesis and immobilization on industrial supports, has led to significantly improved synthesis rates and product yields, reaching up to 99% conversion in some cases. nih.gov

Table 1: Comparison of Soluble vs. Immobilized Lipase in Ethyl Valerate Synthesis nih.gov

| Biocatalyst Form | Maximum Conversion (%) | Reaction Time (min) |

|---|---|---|

| Soluble TLL | 82 | 120 |

| Immobilized TLL-PHB | 92 | 105 |

Application of Phase Transfer Catalysis for Stereocontrol in Synthesis

Phase transfer catalysis (PTC) is a powerful method for achieving stereocontrol in the synthesis of chiral molecules, including analogues of this compound. researchgate.netnih.gov This technique is particularly valuable for the asymmetric synthesis of α-amino acids and their derivatives. researchgate.netnih.gov The process typically involves the use of a chiral, non-racemic onium salt, often derived from Cinchona alkaloids, which facilitates the reaction between an aqueous phase and an organic phase under mild conditions. researchgate.netnih.govunimi.it

The effectiveness of PTC lies in the rational design of the catalyst to create a well-defined chiral ion pair that reacts with electrophiles in a highly stereoselective manner. nih.gov For instance, in the asymmetric alkylation of glycine (B1666218) Schiff bases, chiral ammonium (B1175870) salts derived from cinchonidine (B190817) have been used to achieve excellent yields and enantiomeric excesses up to 75%. nih.gov Similarly, novel chiral phase-transfer catalysts derived from cinchonine (B1669041) have demonstrated high catalytic efficiency in the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester, with enantiomeric excesses reaching 94–99%. organic-chemistry.org The choice of catalyst, solvent, and temperature significantly influences the reaction's outcome. organic-chemistry.orguni-giessen.de Bifunctional catalysts, which incorporate a hydrogen-bond-donating group like a phenol, amide, or thiourea, can further enhance enantioselectivity by stabilizing the transition state. mdpi.com

Table 2: Enantioselective Alkylation using Cinchonine-Derived PTC organic-chemistry.org

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

Convergent and One-Pot Synthetic Methodologies, including Tandem Processes

One-pot syntheses are highly efficient as they allow for multiple reaction steps to be carried out in a single vessel, which minimizes waste, saves time, and simplifies purification. nih.gov These methodologies are well-suited for process chemistry and the generation of diverse compounds. nih.gov

A notable example is the Conrad–Limpach method for synthesizing kynurenic acid ethyl esters, which involves two main steps: the formation of an enamine via an aza-Michael addition, followed by a thermal ring closure. nih.gov Modern adaptations of this method utilize microwave-assisted heating and green solvent systems to improve efficiency and environmental friendliness. nih.gov Such one-pot procedures can involve a cascade of reactions; for example, the synthesis of (–)-oseltamivir involved a sequence of six reaction steps in a single pot. nih.gov

Continuous flow synthesis represents another advanced methodology. For instance, an intermediate for aminothiazolyl oximate cephalosporins can be synthesized continuously by reacting 2-methoxyimino ethyl acetoacetate with sulfonyl chloride in a microreactor, followed by reaction with thiourea. google.com This approach offers benefits like reduced purification steps, improved product stability, and better heat control, with reported purities exceeding 99.5% and yields between 85-93% for related continuous processes.

Process Optimization and Reaction Efficiency

Optimizing reaction conditions is crucial for maximizing yield and selectivity while ensuring cost-effectiveness and safety in the synthesis of this compound and its analogues.

Influence of Reaction Parameters on Yield and Selectivity

Key reaction parameters that significantly influence the outcome of esterification reactions include temperature, catalyst loading, and the molar ratio of reactants. nih.govmdpi.com

Temperature: Increasing the reaction temperature generally accelerates the reaction rate, consistent with the Arrhenius law. nih.govresearchgate.net For instance, in the esterification of oleic acid, raising the temperature from 523 K to 563 K increased the conversion from 80% to approximately 93%. researchgate.net However, excessively high temperatures can lead to increased energy consumption and potential safety issues. nih.gov An optimal temperature balances reaction speed and energy efficiency; for the synthesis of 1-methoxy-2-propyl acetate (B1210297), 353 K was identified as the optimal temperature. nih.gov

Molar Ratio of Reactants: The molar ratio of alcohol to acid can have a significant positive effect on the ester yield. researchgate.net Increasing the molar ratio of methanol (B129727) to oleic acid from 1:1 to 4:1 boosted the yield from 70% to 90% at 583 K. researchgate.net However, beyond a certain point, increasing the molar ratio may not lead to a further increase in conversion. researchgate.net

Catalyst Loading: The amount of catalyst used is another critical factor. An increase in catalyst loading typically leads to a faster reaction rate and higher yield, up to an optimal point. nih.govmdpi.com For the synthesis of 1-methoxy-2-propyl acetate, the maximum equilibrium yield of 78% was achieved with a catalyst loading of 10 wt%. nih.gov Increasing the catalyst amount beyond this point may not significantly improve the yield and could introduce mass transfer limitations or increase costs. mdpi.com

Table 3: Effect of Reaction Parameters on Esterification Yield

| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |

|---|---|---|---|---|---|

| Temperature | 523 K | 80 | 563 K | ~93 | researchgate.net |

| Molar Ratio (Alcohol:Acid) | 1:1 | 70 | 4:1 | 90 | researchgate.net |

| Catalyst Loading | <10 wt% | Increasing | 10 wt% | 78 (max) | nih.gov |

Catalyst Systems for Enhanced Esterification

The choice of catalyst is fundamental to the efficiency of esterification. While traditional catalysts like sulfuric acid are effective, their corrosive nature and environmental impact have driven the development of alternative systems. mdpi.com

Solid Acid Catalysts: Heterogeneous solid acid catalysts are advantageous due to their ease of separation, reusability, and reduced environmental impact. researchgate.net Examples include:

Ion-Exchange Resins: Macroporous ion-exchange resins like Amberlyst-35 have been successfully used for esterification, demonstrating high activity and allowing for simpler product purification. nih.govmdpi.comresearchgate.net

Sulfonated Biochar: Biochar functionalized with sulfonic acid groups (SO₃H) has shown high catalytic activity. nih.gov For example, a catalyst prepared by sulfonating eucalyptus tree bark biochar achieved a 96.28% yield in the esterification of oleic acid. nih.gov The endothermic nature of this particular reaction was confirmed by thermodynamic analysis. nih.gov

Mixed Metal Oxides: Aerogel sulfated ZrO₂–SiO₂ mixed oxide catalysts exhibit high surface area and a large number of acid sites, leading to high yields (e.g., 91% for methyl stearate). researchgate.net

Metal-Based Catalysts: Catalysts based on metals like titanium, aluminum, zirconium, zinc, or bismuth are also employed. google.comgoogle.com These can be in the form of metal alkoxides, carboxylates, or inorganic salts, and are often reacted with compounds like alpha-hydroxy acids to form the active catalyst. google.comgoogle.com

Magnetic Catalysts: To further simplify catalyst recovery, magnetic solid acid catalysts have been developed. These typically use magnetic nanoparticles as a carrier, which are then functionalized. This allows for easy separation from the reaction mixture and facilitates recycling, thereby reducing production costs. google.com

Table 4: Comparison of Various Catalyst Systems for Esterification

| Catalyst Type | Example | Key Advantage(s) | Reference |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst-35 | Reusable, non-corrosive, high yield | nih.govmdpi.com |

| Sulfonated Biochar | SO₃H-functionalized biochar | High activity, uses renewable support | nih.gov |

| Mixed Metal Oxide | Aerogel sulfated ZrO₂–SiO₂ | High surface area, high yield | researchgate.net |

Mechanistic Investigations and Reactivity of Methoxyiminoacetic Acid Ethyl Ester

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Characterization of Tetrahedral Intermediates

Central to the understanding of nucleophilic acyl substitution is the formation of a tetrahedral intermediate. fiveable.mewikipedia.org When a nucleophile attacks the electrophilic carbonyl carbon of the Methoxyiminoacetic Acid Ethyl Ester, the hybridization of the carbon changes from sp² to sp³, resulting in a transient tetrahedral structure. fiveable.mewikipedia.org This intermediate is characterized by the presence of four single bonds to the central carbon, including the newly formed bond with the nucleophile and the original ester group. fiveable.mewikipedia.org

The stability and fate of this tetrahedral intermediate are critical in determining the reaction's outcome. wikipedia.org It is a high-energy species and not typically isolated, but its existence is supported by extensive mechanistic studies and kinetic evidence across a wide range of acyl substitution reactions. wikipedia.orgresearchgate.net The presence of both the incoming nucleophile and the leaving group (ethoxy group) on the same carbon atom makes this intermediate a pivotal point in the reaction coordinate. taylorandfrancis.com

The structure of these intermediates can be influenced by the reaction conditions. For instance, in reactions involving certain metal catalysts, the formation of chelated intermediates can stabilize the tetrahedral structure and influence the reaction's stereochemistry and efficiency. researchgate.net

Proton Transfer and Leaving Group Departure Dynamics

Following the formation of the tetrahedral intermediate, the subsequent steps involve proton transfer and the departure of the leaving group to yield the final product. byjus.com The specific sequence of these events is often dependent on whether the reaction is conducted under acidic or basic conditions.

Under acidic conditions , the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile. byjus.comyoutube.com After the formation of the tetrahedral intermediate, a proton is typically transferred from the attacking nucleophile to the leaving group (the ethoxy group), making it a better leaving group (ethanol). byjus.com The intermediate then collapses, expelling the protonated leaving group and reforming the carbonyl double bond. byjus.com A final deprotonation step yields the neutral substitution product and regenerates the acid catalyst. byjus.comyoutube.com

In basic conditions , a strong, negatively charged nucleophile attacks the carbonyl carbon directly to form a tetrahedral alkoxide intermediate. byjus.commasterorganicchemistry.com This intermediate is unstable and collapses by ejecting the leaving group (ethoxide ion). masterorganicchemistry.com The departure of the leaving group is a crucial step, and its facility is related to its basicity; weaker bases are generally better leaving groups. youtube.com The reaction equilibrium tends to favor the formation of the product where the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.com

Transesterification Dynamics Involving this compound

Transesterification is a specific class of nucleophilic acyl substitution where one ester is transformed into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org In the context of this compound, this involves replacing the ethyl group with a different alkyl group from an alcohol. This process is typically catalyzed by either an acid or a base and is an equilibrium reaction. masterorganicchemistry.comwikipedia.org To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Exchange Processes

In an acid-catalyzed transesterification, a proton source, such as sulfuric acid, protonates the carbonyl oxygen of the this compound. youtube.comwikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophilic alcohol. youtube.comresearchgate.net The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate. youtube.comwikipedia.org

Within this intermediate, a proton transfer occurs from the newly added alcohol moiety to the original ethoxy group. masterorganicchemistry.com This converts the ethoxy group into ethanol (B145695), a better leaving group. The intermediate then collapses, eliminating ethanol and forming a new protonated ester. Finally, deprotonation of this new ester yields the transesterified product and regenerates the acid catalyst. youtube.commasterorganicchemistry.com The entire process follows a general "protonation-addition-deprotonation-protonation-elimination-deprotonation" (PADPED) sequence. masterorganicchemistry.com

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the ester is protonated by the acid catalyst. youtube.com |

| 2. Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol to the ethoxy group. masterorganicchemistry.com |

| 4. Elimination | The protonated ethoxy group (ethanol) is eliminated. youtube.com |

| 5. Deprotonation | The resulting protonated ester is deprotonated to give the final product and regenerate the catalyst. youtube.com |

Base-Catalyzed Exchange Processes

Base-catalyzed transesterification proceeds through a different mechanism. masterorganicchemistry.comwikipedia.org A strong base, typically an alkoxide corresponding to the alcohol being used for the exchange, deprotonates the alcohol to generate a more potent nucleophile. wikipedia.orgyoutube.com This alkoxide then attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

This intermediate subsequently collapses by expelling the original ethoxide leaving group, resulting in the formation of the new ester. masterorganicchemistry.com This process is an equilibrium, and the position of the equilibrium is influenced by the relative stability of the alkoxides. masterorganicchemistry.com Using the alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com

| Step | Description |

| 1. Nucleophile Formation | The base deprotonates the alcohol to form a nucleophilic alkoxide. wikipedia.org |

| 2. Nucleophilic Attack | The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com |

| 3. Elimination | The intermediate collapses, eliminating the ethoxide leaving group. masterorganicchemistry.com |

| 4. Product Formation | The new ester is formed. |

Intramolecular Cyclization in Ester Rearrangements (e.g., Dieckmann Cyclization)

While this compound itself is not a diester and therefore does not directly undergo a standard Dieckmann cyclization, derivatives of it or related molecules with two ester functionalities can participate in such intramolecular reactions. The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.comfiveable.melibretexts.org This reaction is base-catalyzed and is particularly effective for the formation of five- and six-membered rings. libretexts.orglibretexts.org

The mechanism begins with the deprotonation of an α-carbon of one of the ester groups by a base, forming an enolate. libretexts.orglibretexts.org This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then collapses by eliminating the alkoxide leaving group, resulting in the formation of a cyclic β-keto ester. libretexts.orglibretexts.org A final, essentially irreversible deprotonation of the acidic α-hydrogen between the two carbonyl groups drives the reaction to completion. libretexts.org An acidic workup is then required to protonate the resulting enolate and yield the final neutral product. youtube.com

This type of cyclization is a powerful tool in organic synthesis for the construction of cyclic systems from acyclic precursors. fiveable.melibretexts.orglibretexts.org The principles of enolate formation and intramolecular nucleophilic acyl substitution are central to this transformation.

Reductive Transformations of the Ester Moiety

The ester functional group in this compound is susceptible to reduction, yielding either aldehyde or primary alcohol products. The outcome of the reaction is highly dependent on the choice of reducing agent and the specific conditions under which the reaction is performed.

The partial reduction of an ester to an aldehyde is a challenging transformation that requires careful control to prevent over-reduction to the corresponding primary alcohol. A common and effective reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgadichemistry.com DIBAL-H is an electrophilic reducing agent that reacts more readily with electron-rich compounds. wikipedia.orgchemeurope.com To achieve selectivity, the reaction is typically carried out at very low temperatures, such as -78 °C, and with a precise stoichiometry of the reducing agent. adichemistry.commasterorganicchemistry.com Using only one equivalent of DIBAL-H helps to ensure that the reaction stops at the aldehyde stage. adichemistry.commasterorganicchemistry.com The process involves the formation of a stable intermediate that, upon aqueous workup, hydrolyzes to furnish the desired aldehyde. masterorganicchemistry.com Continuous flow chemistry systems have also been developed to optimize the DIBAL-H reduction of esters to aldehydes, allowing for rapid and highly selective transformations, often in under a minute. nih.gov

While DIBAL-H is a primary choice, other novel methods, such as the use of specially designed boranes, are being explored for the selective reduction of esters to aldehydes under metal-free conditions, highlighting an area of ongoing research. nih.govchemrxiv.org

For the complete reduction of the ester moiety to a primary alcohol, more powerful reducing agents are typically employed. Lithium aluminum hydride (LiAlH₄) is a potent nucleophilic reducing agent widely used for this transformation. ic.ac.ukwikipedia.org It is stronger than other common reducing agents like sodium borohydride (B1222165) and will readily reduce esters and carboxylic acids to primary alcohols. wikipedia.orgmasterorganicchemistry.com The reaction is usually conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the addition of two hydride equivalents from LiAlH₄; the first addition leads to an aldehyde intermediate which is more reactive than the starting ester and is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced. For instance, the use of sodium borohydride in combination with metal salts like lithium chloride in an alcoholic solvent can facilitate the reduction of esters to alcohols. google.com Another alternative is lithium borohydride (LiBH₄), which is a stronger reducing agent than NaBH₄ and can selectively reduce esters to alcohols even in the presence of other functional groups like carboxylic acids and amides. acs.orgharvard.edu

Table 1: Reductive Transformations of this compound

| Target Product | Reagent | Key Conditions | Mechanism Highlights |

|---|---|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), 1 equivalent of reagent. adichemistry.commasterorganicchemistry.com | Electrophilic reducing agent forms a stable intermediate, preventing over-reduction. wikipedia.orgmasterorganicchemistry.com |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF. byjus.com | Potent nucleophilic agent; reduces the ester to an aldehyde intermediate which is then immediately reduced to the alcohol. masterorganicchemistry.comchemistrysteps.com |

| Primary Alcohol | Sodium borohydride (NaBH₄) / Metal Salt | Alcoholic solvent, presence of a metal salt (e.g., LiCl). google.com | Enhanced reactivity of NaBH₄ allows for the reduction of the less reactive ester group. |

Other Key Reactions (e.g., Acylation, Condensation)

Derivatives of methoxyiminoacetic acid are crucial building blocks, particularly in the pharmaceutical industry, where they are used in acylation and condensation reactions to synthesize complex molecules.

A prominent example is the synthesis of third-generation cephalosporin (B10832234) antibiotics, such as Cefotaxime. nih.govchemicalbook.com The core of this synthesis involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid. chemicalbook.comoup.com To facilitate this condensation, the carboxylic acid is often converted into a more reactive form, such as a thioester (e.g., 2-mercaptobenzothiazolyl thioester) or an acid chloride. nih.govresearchgate.net The reaction, which couples the side chain to the β-lactam core, is a critical step that imparts potent antibacterial activity and stability against β-lactamase enzymes to the final antibiotic product. oup.com Various methods have been developed for this acylation, sometimes requiring the protection of the amino group on the thiazole (B1198619) ring before coupling and subsequent deprotection. chemicalbook.com

While direct acylation using the ethyl ester as the acyl source is less common for forming amides compared to using the corresponding acid or acid chloride, esters can be used to acylate amines under certain conditions. For example, catalytic acetic acid can promote the N-acylation of amines using an ester as the acylating agent. rsc.org Furthermore, condensation reactions involving the ester are also known. For instance, acid-catalyzed condensation of ethyl glyoxylate (B1226380) (a related compound) with amides can produce diaminoacetic acid derivatives. nih.gov

Table 2: Key Acylation and Condensation Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Acylation / Condensation | 7-aminocephalosporanic acid (7-ACA) and an activated derivative of methoxyiminoacetic acid. nih.govchemicalbook.com | Use of an activated thioester or acid chloride; sometimes requires protecting groups. chemicalbook.comresearchgate.net | Cephalosporin Antibiotic (e.g., Cefotaxime). oup.com | A fundamental reaction in the industrial synthesis of vital β-lactam antibiotics. nih.govoup.com |

| N-Acylation | Amine and an ester (as acyl source). rsc.org | Catalytic acetic acid, temperatures from 80-120 °C. rsc.org | Acetamide products. rsc.org | Demonstrates the utility of esters as acylating agents under specific catalytic conditions. rsc.org |

Stereochemical Aspects of Methoxyiminoacetic Acid Ethyl Ester and Its Derivatives

Isomeric Forms (e.g., Syn/Anti Isomers) and their Stereochemical Control in Synthesis

The C=N double bond of methoxyiminoacetic acid ethyl ester is the source of its geometric isomerism. The two possible isomers are designated as syn and anti (or E/Z). In the context of this compound, the syn-isomer has the methoxy (B1213986) group and the ester group on the same side of the C=N double bond, while in the anti-isomer, they are on opposite sides.

The synthesis of oximes often results in a mixture of syn- and anti-isomers. The ratio of these isomers can be influenced by several factors, including the reaction conditions and the nature of the reactants. For instance, the classical synthesis of aldoximes typically yields a mixture of the two geometric isomers. The equilibration of a mixture of Z/E-isomers and the position of the equilibrium is dependent on temperature. researchgate.net

In the synthesis of more complex molecules, such as the antibiotic Cefuroxime, the stereochemistry of the methoxyimino group is crucial for its biological activity. In these cases, the syn-isomer of a methoxyiminoacetic acid derivative is the desired precursor. researchgate.netnih.govresearchgate.netgoogle.com The stereochemical control is often achieved by using a pre-synthesized and purified stereoisomer of the methoxyiminoacetic acid derivative in the coupling reaction. For example, the synthesis of Cefuroxime involves the use of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid. nih.govresearchgate.net

The selective synthesis of one isomer over the other can be a significant challenge. Some methods for the stereoselective synthesis of the E-isomer of aryl alkyl oximes involve treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the desired E-isomer as an immonium complex. google.com While specific protocols for the stereoselective synthesis of this compound are not widely detailed in publicly available literature, the principles of thermodynamic and kinetic control are applicable. For instance, it is known that the Z-isomer of some oximes can be converted to the E-isomer via the formation of a hydrochloride salt. researchgate.net

Methodologies for Stereoisomer Separation and Characterization

The separation and characterization of the syn- and anti-isomers of this compound and its derivatives are essential for ensuring the stereochemical purity of the desired compound. A variety of analytical and preparative techniques are employed for this purpose.

Separation Techniques:

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of geometric isomers of oximes and their esters. nih.govnih.govnih.gov The choice of stationary phase and mobile phase is critical for achieving good resolution between the syn- and anti-isomers.

Reverse-Phase HPLC: This is a common method for separating isomers. For example, the E- and Z-isomers of entacapone (B1671355) have been successfully separated on a Gemini C18 column with a mobile phase of 1% formic acid and methanol (B129727). nih.gov

Normal-Phase and Argentation Chromatography: Silica (B1680970) gel column chromatography is another effective method for separating oxime isomers. researchgate.net In some cases, the silica gel can be impregnated with silver salts (argentation chromatography) to enhance the separation of isomers due to the differential interaction of the isomers with the silver ions. researchgate.netgoogle.com

Characterization Techniques:

Once separated, the individual isomers are characterized using various spectroscopic methods to confirm their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for distinguishing between syn- and anti-isomers. researchgate.netmdpi.comuv.mxresearchgate.netresearchgate.net The chemical shifts of the protons and carbons near the C=N double bond are sensitive to the stereochemistry. For instance, the chemical shift of the proton attached to the imino carbon can be different for the two isomers. Computational methods can also be used to predict the NMR spectra of the E/Z isomers to aid in their assignment. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the isomers and can provide fragmentation patterns that may help in their structural elucidation. nih.govuv.mx

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. While it may not always be able to distinguish between geometric isomers, subtle differences in the vibrational frequencies of the C=N and other bonds may be observed. researchgate.netuv.mx

The following table summarizes the methodologies used for the separation and characterization of oxime isomers, which are applicable to this compound.

| Methodology | Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation of syn and anti isomers. | Choice of column (e.g., C18) and mobile phase is crucial for resolution. nih.govnih.gov |

| Column Chromatography | Preparative separation of isomers. | Can be performed with silica gel or silver-impregnated silica gel for enhanced separation. researchgate.netresearchgate.netgoogle.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and differentiation of isomers. | Chemical shifts of nuclei near the C=N bond are sensitive to stereochemistry. researchgate.netmdpi.comuv.mx |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Fragmentation patterns can provide structural information. nih.govuv.mx |

| Infrared (IR) Spectroscopy | Functional group identification. | May show subtle differences in vibrational frequencies between isomers. researchgate.netuv.mx |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a balance between accuracy and computational cost. nih.gov Methods like B3LYP (Becke's 3-parameter Lee-Yang-Parr) are frequently used to predict a wide range of molecular properties. niscpr.res.in

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Methoxyiminoacetic acid ethyl ester, these calculations can predict bond lengths, bond angles, and torsion (dihedral) angles.

Studies on closely related compounds, such as Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, provide a basis for comparison. Experimental crystallographic data for this derivative shows that the methoxyimino and ester groups are nearly coplanar. researchgate.net The conformation around the C=N bond is crucial, as this compound can exist as E and Z isomers, a factor that significantly influences its role in chemical synthesis, for instance, as an intermediate for cephalosporin (B10832234) antibiotics. DFT calculations can predict the relative energies of these isomers, identifying the more stable form.

A theoretical geometry optimization for this compound would typically be performed using a specific DFT functional, like B3LYP or ωB97XD, and a basis set such as 6-31G or higher, to model the distribution of electrons. niscpr.res.innih.gov The results would be presented as a set of Cartesian or internal coordinates.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data generated from a DFT geometry optimization. Actual values would be obtained from specific computational outputs.

| Parameter | Bond/Angle | Predicted Value (E-isomer) | Predicted Value (Z-isomer) |

|---|---|---|---|

| Bond Length | C=N | ~1.28 Å | ~1.28 Å |

| Bond Length | N-O | ~1.40 Å | ~1.40 Å |

| Bond Length | C-C | ~1.51 Å | ~1.51 Å |

| Bond Length | C=O | ~1.21 Å | ~1.21 Å |

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom based on the molecular orbitals calculated. wikipedia.org This analysis helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers in this compound.

A Mulliken charge analysis would likely show significant negative charges on the oxygen and nitrogen atoms due to their high electronegativity, while the carbonyl carbon and the carbon of the C=N bond would exhibit positive charges. This distribution highlights potential sites for chemical attack. For example, the carbonyl carbon is a likely target for nucleophiles, while the nitrogen and oxygen atoms could act as proton acceptors or coordinate to metal ions. It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and represent one of several methods for partitioning molecular charge. wikipedia.org Other methods include Natural Population Analysis (NPA) and Hirshfeld charge analysis. nih.gov

Table 2: Illustrative Mulliken Atomic Charges for this compound This table is a conceptual representation of expected charge distribution. The sign and relative magnitude are more instructive than the precise numerical values.

| Atom | Element | Expected Partial Charge (e) |

|---|---|---|

| O(carbonyl) | Oxygen | Highly Negative |

| O(ether) | Oxygen | Negative |

| N(imino) | Nitrogen | Negative |

| C(carbonyl) | Carbon | Positive |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgossila.com These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied HOMO to the unoccupied LUMO. wikipedia.org Such molecules are often described as "soft."

A large HOMO-LUMO gap implies higher stability and lower chemical reactivity because electron excitation is energetically more demanding. researchgate.net

For this compound, DFT calculations can provide the energies of these frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its ability to accept electrons (its electrophilicity). libretexts.orgresearchgate.net Analyzing the HOMO-LUMO gap helps predict its behavior in various reactions.

Table 3: Representative Frontier Orbital Data from DFT Calculations This table shows the kind of data FMO analysis provides. Values are illustrative and depend on the computational level of theory.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.0 to -7.0 | Electron-donating capability |

| LUMO | -1.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap | ~2.5 to 6.0 | Index of chemical reactivity and stability |

Visualizing the spatial distribution of the HOMO and LUMO provides further insight into reactivity. The locations where the orbital lobes are largest indicate the most probable sites for reaction.

HOMO Visualization: For this compound, the HOMO is expected to be a π-orbital with significant electron density located around the C=N-O moiety. This suggests that reactions involving electron donation will likely originate from this part of the molecule.

LUMO Visualization: The LUMO is anticipated to be the corresponding π*-antibonding orbital, also centered on the C=N bond. This indicates that a nucleophilic attack would target the carbon atom of the imine group, where the LUMO lobe is largest, leading to the acceptance of electrons into this orbital. libretexts.org

These visualizations are crucial for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products. researchgate.net A key goal is to locate the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. mdpi.com

For this compound, one could model various reactions, such as the hydrolysis of the ester group or addition reactions across the C=N double bond. The process involves:

Optimizing the geometries of the reactants, products, and a proposed transition state structure.

Verifying the transition state by confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

Calculating the intrinsic reaction coordinate (IRC) to ensure the identified transition state correctly connects the desired reactants and products. mdpi.com

These calculations yield the activation energy (the difference in energy between the reactants and the transition state), which can be used in conjunction with transition state theory to predict reaction rate constants at different temperatures. mdpi.com Such models are invaluable for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes.

Structure Reactivity and Structure Activity Relationship Sar Research

Correlating Structural Variations within Methoxyiminoacetic Acid Ethyl Ester Derivatives with Chemical Reactivity

The chemical reactivity of this compound derivatives is significantly influenced by their structural components. The methoxyimino group, in particular, plays a key role by activating the adjacent carbonyl carbon, which enhances its reactivity toward nucleophiles. This is a critical factor in reactions such as amidation.

Key structural elements that influence reactivity include:

The Methoxyimino Group: This electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The Ethyl Ester Moiety: The steric hindrance presented by the ethyl ester group can affect reaction rates.

Substituents on the Ring System: In derivatives containing aromatic or heterocyclic rings, the nature and position of substituents can modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity.

For instance, in the synthesis of cephalosporin (B10832234) antibiotics, the (Z)-isomer of the methoxyimino group is essential for biological activity. The reactivity of the acylating agent, often a derivative of methoxyiminoacetic acid, is a critical factor in the efficient coupling with the 7-aminocephalosporanic acid (7-ACA) nucleus. google.com The use of activating groups is often necessary to facilitate this reaction, and the stability of these activated intermediates can be a challenge. google.com

Table 1: Influence of Structural Features on Chemical Reactivity of this compound Derivatives

| Structural Feature | Influence on Reactivity | Example Application |

| Methoxyimino Group | Activates the carbonyl carbon for nucleophilic substitution. | Synthesis of cephalosporin side chains. |

| Ethyl Ester Moiety | Can introduce steric hindrance, modulating reaction rates. | Optimization of reaction conditions in cephalosporin synthesis. |

| Ring Substituents | Can alter electronic and steric properties, affecting reaction outcomes. | Development of novel strobilurin analogues with varied fungicidal activity. |

SAR Studies for Functional Analogues (e.g., Strobilurin Analogues, Cephalosporin Intermediates)

The core structure of this compound is a vital pharmacophore in several classes of biologically active compounds, most notably strobilurin fungicides and cephalosporin antibiotics. SAR studies are instrumental in understanding how modifications to this core structure impact the biological efficacy of the final products.

Strobilurin Analogues:

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration. nih.gov The methoxyiminoacetate moiety is a key component of their chemical structure, often referred to as the "pharmacophore". nih.govlew.ro SAR studies on strobilurin analogues focus on modifying different parts of the molecule to enhance fungicidal activity, broaden the spectrum of activity, and overcome pathogen resistance. nih.govlew.ro

Research has shown that combining the methoxyiminoacetate pharmacophore with diverse side chains can lead to new and effective strobilurin analogues. nih.gov For example, introducing an arylpyrazole ring has resulted in compounds with excellent fungicidal activity against various plant pathogens. nih.gov

Table 2: SAR Findings in Strobilurin Analogues Derived from this compound

| Structural Modification | Effect on Fungicidal Activity | Reference Compound(s) |

| Introduction of Arylpyrazole Rings | Generally enhances fungicidal activity, with some analogues showing better performance than commercial fungicides. nih.gov | Pyraclostrobin |

| Variation of Substituents on the Terminal Benzene Ring | The nature and position of substituents significantly impact the fungicidal spectrum and potency. | Kresoxim-methyl, Trifloxystrobin |

| Modification of the Methoxyiminoacetate Pharmacophore | Can lead to changes in the mode of action and efficacy against resistant strains. | Azoxystrobin |

Cephalosporin Intermediates:

In the realm of cephalosporin antibiotics, the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamide side chain at the C-7 position is crucial for their antibacterial activity, particularly against β-lactamase producing bacteria. nih.gov This side chain is derived from this compound. The (Z)-stereochemistry of the methoxyimino group is a critical determinant of the antibiotic's efficacy. vulcanchem.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of Methoxyiminoacetic acid ethyl ester. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different hydrogen environments and their neighboring protons. youtube.com For an ethyl ester, characteristic signals include a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, resulting from spin-spin coupling. docbrown.info The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, and the proton on the imino-carbon (=CH-) would also produce a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info For this compound, distinct signals would be expected for the carbonyl carbon of the ester (typically around 170 ppm), the imino-carbon, the methoxy carbon, and the two carbons of the ethyl group.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Splitting Pattern (for ¹H) | Notes |

|---|---|---|---|---|

| ¹H | -OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet | No adjacent protons to couple with. |

| ¹H | =CH- (Imino) | ~7.5 - 8.0 | Singlet | Position can vary based on (E/Z) isomerism. |

| ¹H | -O-CH₂-CH₃ (Ethyl) | ~4.2 - 4.4 | Quartet | Coupled to the adjacent -CH₃ group. youtube.com |

| ¹H | -O-CH₂-CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet | Coupled to the adjacent -CH₂- group. youtube.com |

| ¹³C | C=O (Ester Carbonyl) | ~165 - 175 | N/A | Characteristic downfield shift for carbonyl carbons. |

| ¹³C | C=N (Imino) | ~140 - 150 | N/A | Shift is influenced by the electronegative nitrogen and oxygen. |

| ¹³C | -O-CH₂- (Ethyl) | ~60 - 65 | N/A | Carbon directly attached to the ester oxygen. docbrown.info |

| ¹³C | -OCH₃ (Methoxy) | ~50 - 55 | N/A | Typical range for a methoxy carbon. |

| ¹³C | -CH₃ (Ethyl) | ~14 - 16 | N/A | Upfield signal characteristic of a terminal methyl carbon. docbrown.info |

Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. docbrown.info For this compound, the key absorptions include:

A strong, sharp peak for the C=O (carbonyl) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.infospectroscopyonline.com A reported value is around 1740 cm⁻¹.

Strong C-O stretching vibrations associated with the ester linkage, which typically appear as two or more bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Ether-like linkages for the methoxyimino group can be observed around 1100–1250 cm⁻¹.

C-H stretching vibrations from the alkyl groups (methoxy and ethyl) just below 3000 cm⁻¹. docbrown.info

A C=N stretching vibration for the imino group, which is typically of medium intensity and appears in the 1640-1690 cm⁻¹ region.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner. The fragmentation of esters often involves the loss of the alkoxy group (-OR) or the acyl group (R-C=O). For this compound, characteristic fragments would correspond to the loss of the ethoxy group (-OCH₂CH₃) or the methoxy group (-OCH₃). Atmospheric pressure ionization techniques can be used to observe the protonated molecule. nih.gov

Chromatographic and Separation Science Applications (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry for Purity and Isomer Analysis)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and isomers, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of this compound, with reported purities often exceeding 98%. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

The stereochemistry of the methoxyimino group, specifically the (Z)-isomer, is often crucial for its intended biological activity in antibiotic synthesis. HPLC methods can be developed to separate the (E) and (Z) isomers, allowing for the quantification of stereochemical purity. Method parameters that can be optimized for such separations include the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with acid modifiers like formic acid), column temperature, and flow rate. epa.govsemanticscholar.org

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 3.0 mm, 5 µm) | Separation based on hydrophobicity. epa.gov |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | To elute components with varying polarities and improve peak shape. epa.govrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. rsc.org |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The conjugated system of the molecule allows for UV detection. rsc.org |

| Column Temperature | 20 - 40 °C | Affects viscosity and retention, can improve peak resolution. epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is used to validate the purity of this compound and to identify and quantify any volatile impurities or byproducts from its synthesis. nih.gov The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information for each separated component. globalresearchonline.net The choice of a suitable capillary column (e.g., a DB-WAX column) is critical for achieving good separation of the analyte from other components in the mixture. globalresearchonline.net

Methodologies for Solubility Determinations in Complex Chemical Systems

Understanding the solubility of this compound is critical for its synthesis, purification (e.g., crystallization), and formulation processes. Solubility is typically determined in various pure solvents and solvent mixtures across a range of temperatures.

The "like dissolves like" principle is a guiding factor, suggesting that the ester's solubility will be higher in organic solvents with similar polarity. sigmaaldrich.com Methodologies for determining solubility range from simple visual inspection to more complex analytical techniques.

Experimental Determination The equilibrium solubility is often determined by the shake-flask method. An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After this period, the saturated solution is filtered to remove the undissolved solid, and the concentration of the solute in the filtrate is quantified, typically using an analytical technique like HPLC or UV-Vis spectroscopy. researchgate.net This process is repeated at different temperatures to generate a solubility curve. physchemres.org

Factors Influencing Solubility:

Solvent Type: Solubility will vary significantly between polar (e.g., ethanol (B145695), methanol) and nonpolar (e.g., toluene, heptane) solvents. researchgate.netcsustan.edu Ethyl acetate (B1210297) and acetone (B3395972) are other common solvents in which its solubility would be evaluated. researchgate.net

Temperature: For most solids dissolving in liquids, solubility increases with temperature. physchemres.org This relationship is crucial for designing crystallization processes.

Solvent Mixtures: In complex chemical systems, solubility is often evaluated in binary or ternary solvent mixtures to fine-tune the crystallization and purification process.

Predictive models, such as the Apelblat model, can also be used to correlate and predict the solubility of compounds in different solvents at various temperatures based on experimental data. physchemres.org

Strategic Applications of Methoxyiminoacetic Acid Ethyl Ester in Complex Organic Synthesis

Integral Role in the Synthesis of Cephalosporin (B10832234) Antibiotics and Related Structures

The most prominent and well-documented application of methoxyiminoacetic acid ethyl ester is in the pharmaceutical industry, specifically in the semi-synthesis of third and fourth-generation cephalosporin antibiotics. These β-lactam antibiotics are crucial in treating a wide spectrum of bacterial infections, and the methoxyimino moiety is a key structural feature responsible for their enhanced stability against β-lactamase enzymes.

This compound serves as a precursor to the critical side-chain acylating agent required for attachment to the cephalosporin core, typically 7-aminocephalosporanic acid (7-ACA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA). The synthesis of advanced cephalosporins like Cefotaxime, Ceftriaxone, and Ceftazidime involves the acylation of the 7-amino group of the β-lactam nucleus.

The ethyl ester is first hydrolyzed to its corresponding carboxylic acid, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAA). This acid is then "activated" to form a more reactive species capable of efficient acylation. Common activation methods include conversion to:

An Acid Chloride: Such as 2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride.

An Activated Ester: Such as a thioacetic acid S-benzothiazolyl ester.

These activated intermediates are then reacted with the silylated 7-ACA nucleus to form the final antibiotic structure. The (Z)-stereochemistry of the methoxyimino group is crucial for the biological activity of the resulting antibiotic, providing steric hindrance that protects the β-lactam ring from enzymatic degradation by bacterial β-lactamases.

The industrial-scale production of cephalosporin antibiotics necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and scalable. The processes involving methoxyiminoacetic acid derivatives have been the subject of extensive optimization to meet these demands. Early synthetic methods often involved reactants like triphenylphosphine, which increased costs. Consequently, numerous patents describe improved procedures that avoid expensive reagents and unstable intermediates.

Modern industrial syntheses focus on streamlined, high-yield processes. For instance, methods have been developed to generate the acylating agent in situ to avoid the isolation of unstable acid chlorides. These processes often involve carefully controlled reaction conditions, including low temperatures (-55°C to -20°C) and specific solvent systems like dichloromethane, to maximize yield and purity. The ability to perform these reactions on a multi-kilogram scale underscores the industrial relevance and robustness of the synthetic procedures developed around this key intermediate.

| Cephalosporin Side-Chain Synthesis | Key Features |

| Starting Material | This compound |

| Key Intermediate | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAA) |

| Activation Method | Conversion to acid chloride or activated thioester |

| Core Nucleus | 7-aminocephalosporanic acid (7-ACA) or its derivatives |

| Industrial Focus | Cost-effectiveness, scalability, avoidance of unstable intermediates |

Building Block for Novel Heterocyclic Compounds

Beyond its well-established role in β-lactam chemistry, the reactivity of this compound makes it a valuable starting material for the synthesis of other novel heterocyclic compounds. Its structure contains multiple reaction sites that can be exploited to construct various ring systems.

A notable example is its use in the synthesis of thiadiazole derivatives. Research has demonstrated the preparation of ethyl 2-methoxyimino-2-(1,2,3-thiadiazol-4-yl)acetate. prepchem.com This synthesis showcases the direct incorporation of the methoxyiminoacetate moiety into a different heterocyclic core, highlighting its utility as a versatile building block. The dicarbonyl-like nature of the molecule allows it to participate in condensation and cyclization reactions with various dinucleophiles to form five- or six-membered heterocyclic rings, opening avenues for the creation of new chemical entities with potential biological activities.

Contributions to Total Synthesis of Natural Products and Bioactive Molecules

The primary contribution of this compound to the synthesis of bioactive molecules lies in the creation of the semi-synthetic cephalosporins discussed previously. These antibiotics, while not natural products in their final marketed form, are derived from the natural product 7-ACA, which is obtained through fermentation. The attachment of the synthetic side-chain derived from this compound is a critical step in the total synthesis of these life-saving drugs.

Furthermore, the ester has been utilized as an intermediary in the synthesis of chiral hydroxyamino acids. researchgate.net These non-proteinogenic amino acids are valuable building blocks for synthesizing modified peptides and other complex bioactive molecules, demonstrating the compound's role in creating key components for larger synthetic targets.

Versatility as a Synthetic Intermediate in Diverse Chemical Transformations

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups, which can be manipulated in various chemical transformations.

Ester Group: The ethyl ester can undergo standard transformations such as hydrolysis to a carboxylic acid (as seen in cephalosporin synthesis), reduction to an alcohol, or transesterification.

Methoxyimino Group: The C=N double bond of the methoxyimino group can be reduced. For instance, α-ketomethoxyimino compounds can be reduced by sodium borohydride (B1222165) or enantioselectively bioreduced by yeast to produce chiral hydroxyamino compounds. researchgate.net

α-Carbon Reactivity: The α-carbon position can be involved in condensation reactions, serving as a platform for building molecular complexity.

Derivatives of the core structure, such as ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate and (E)-ethyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate, have been synthesized and characterized, showcasing how the basic framework can be readily modified. nih.govresearchgate.net This adaptability allows for its use as a scaffold in the development of a wide range of organic molecules for applications in medicinal chemistry and materials science.

| Transformation Type | Functional Group Involved | Product Class |

| Hydrolysis | Ethyl Ester | Carboxylic Acid |

| Reduction | Methoxyimino Group | Chiral Hydroxyamino Acid |

| Cyclization/Condensation | α-Carbon and Ester/Imino Group | Heterocyclic Compounds (e.g., Thiadiazoles) |

| Derivatization | Core Structure | Complex Synthetic Intermediates |

Future Research Trajectories and Emerging Paradigms in Methoxyiminoacetic Acid Ethyl Ester Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of methoxyiminoacetic acid ethyl ester involves the oximation of ethyl acetoacetate (B1235776) followed by methylation. While effective, this route often employs hazardous reagents and generates significant waste, prompting the exploration of greener and more sustainable alternatives.

One promising avenue is the adoption of continuous flow chemistry . This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. The use of continuous flow reactors can lead to higher yields and purity while minimizing solvent usage and waste generation. For instance, the principles of continuous flow have been successfully applied to the synthesis of other pharmaceutical intermediates, demonstrating the potential for significant improvements in efficiency and sustainability.

Another key area of development is the use of eco-friendly reagents and solvents . Researchers are investigating the replacement of hazardous methylating agents like dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate (DMC). nih.gov DMC is a non-toxic and biodegradable reagent that can serve as both a reactant and a solvent, simplifying the process and reducing its environmental footprint. nih.gov The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with DMC has shown promise in the O-methylation of various phenolic compounds, a reaction analogous to the methylation step in the synthesis of this compound. nih.gov

Furthermore, the concept of reactive distillation is gaining traction as a method for integrating reaction and separation into a single unit operation. longdom.orgkrishisanskriti.orgresearchgate.netdtu.dkresearchgate.net This technique can improve conversion and selectivity, particularly for equilibrium-limited reactions like esterification, by continuously removing products from the reaction zone. longdom.orgkrishisanskriti.orgresearchgate.net Modeling and simulation studies of reactive distillation columns for the synthesis of other esters, such as methyl acetate (B1210297) and isoamyl acetate, have demonstrated the potential for significant process optimization. longdom.orgkrishisanskriti.orgresearchgate.net The application of this technology to the synthesis of this compound could lead to substantial improvements in process efficiency and sustainability.

| Parameter | Conventional Batch Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Process Type | Batch | Continuous Flow / Reactive Distillation |

| Methylating Agent | Dimethyl Sulfate | Dimethyl Carbonate (DMC) |

| Solvent | Often chlorinated solvents | Greener solvents, or solvent-free (e.g., using DMC as solvent) |

| Efficiency | Variable yields, potential for side reactions | Higher yields and purity, improved process control |

| Safety | Use of toxic and hazardous reagents | Reduced use of hazardous materials, improved heat management |

| Waste Generation | Higher waste output | Minimized waste through higher efficiency and atom economy |

In-Depth Mechanistic Studies of Underexplored Reactions

The initial step, the nitrosation of ethyl acetoacetate with sodium nitrite (B80452) in an acidic medium, is a critical reaction that warrants further mechanistic elucidation. Studies on the nitrosation of related compounds like acetylacetone (B45752) suggest that the reaction proceeds via the formation of a nitrosating agent in situ, which then reacts with the enol form of the dicarbonyl compound. rsc.orgorgsyn.org A detailed kinetic and computational study of the nitrosation of ethyl acetoacetate would provide valuable insights into the reaction intermediates, transition states, and the factors controlling regioselectivity. This knowledge could be leveraged to optimize reaction conditions for improved yield and purity.

Similarly, the O-methylation of the intermediate oxime is a key step that influences the final product's structure and properties. While various methylating agents can be used, their reaction mechanisms can differ. eurekaselect.com For instance, the methylation with dimethyl sulfate is a well-established SN2 reaction. pearson.comgoogle.comresearchgate.net A comprehensive study comparing the kinetics and mechanisms of different methylating agents, including greener alternatives like dimethyl carbonate, would provide a rational basis for selecting the most efficient and sustainable reagent. nih.goveurekaselect.com Understanding the role of catalysts, such as bases, in promoting the methylation reaction is also crucial for process optimization. nih.gov

Predictive Modeling and Data-Driven Synthesis Design for Ester Compounds

Computational Fluid Dynamics (CFD) is a powerful tool for modeling and optimizing continuous flow reactors. By simulating fluid flow, heat transfer, and reaction kinetics, CFD can provide detailed insights into the performance of a reactor and help identify optimal operating conditions. While not yet widely applied to the synthesis of this compound, CFD has been used to model other pharmaceutical intermediate syntheses, demonstrating its utility in reactor design and scale-up.

Kinetic modeling is another crucial aspect of process optimization. By developing mathematical models that describe the rates of the various reactions involved in the synthesis, it is possible to predict how changes in reaction conditions will affect the yield and purity of the final product. This information can then be used to design more efficient and controllable processes. Kinetic models have been successfully developed for various esterification reactions, and their application to the synthesis of this compound would be a significant step forward.

| Modeling Technique | Application in Ester Synthesis | Potential Impact on this compound Synthesis |

|---|---|---|

| Computational Fluid Dynamics (CFD) | Optimization of continuous flow reactor design and operation. | Improved reactor performance, enhanced heat and mass transfer, and safer operation. |

| Kinetic Modeling | Prediction of reaction rates and product distribution under various conditions. | Optimized reaction conditions for higher yield and purity, better process control. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Prediction of reaction outcomes, optimization of reaction parameters, and discovery of novel synthetic routes. ijcce.ac.irijcce.ac.irmit.edueurekalert.orgacs.org | Accelerated process development, identification of more efficient and sustainable synthetic pathways. preprints.orgresearchgate.net |

常见问题

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- GC-MS : Validates purity and identifies volatile byproducts (e.g., ethyl ester derivatives) .

- NMR Spectroscopy : Confirms molecular structure via characteristic peaks (e.g., ester carbonyl at ~170 ppm in -NMR) .

- FT-IR : Detects functional groups like C=O (1740 cm) and ether linkages (1100–1250 cm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- It serves as a key intermediate in synthesizing cephalosporin antibiotics, where the methoxyimino group enhances β-lactamase resistance . It is also explored in drug delivery systems due to its ability to form stable complexes with hydrophobic therapeutics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?

- Conduct comparative studies using standardized assays (e.g., MIC tests for antibiotics) and validate results with orthogonal methods (e.g., enzyme inhibition kinetics vs. cellular viability assays). Structural analogs with modified substituents (e.g., halogenation) can clarify structure-activity relationships .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- The electron-withdrawing methoxyimino group activates the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines in amidation reactions). Steric effects from the ethyl ester moiety can modulate reaction rates, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Temperature Control : Maintain <80°C to prevent decarboxylation or ester hydrolysis.

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems.

- In Situ Monitoring : Employ HPLC or inline FT-IR to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Density Functional Theory (DFT) simulations calculate protonation states and hydrolysis pathways. For example, the ester group hydrolyzes faster at pH > 8, while the methoxyimino moiety remains stable below pH 6. Experimental validation via accelerated stability studies (40°C/75% RH) aligns with computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Potential causes include: